molecular formula C13H19IO B12272491 Benzene, [[(6-iodohexyl)oxy]methyl]- CAS No. 97510-97-9

Benzene, [[(6-iodohexyl)oxy]methyl]-

Cat. No.: B12272491
CAS No.: 97510-97-9
M. Wt: 318.19 g/mol
InChI Key: NOTUNHQYDCXAKJ-UHFFFAOYSA-N
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Description

Benzene, [[(6-iodohexyl)oxy]methyl]- is an organic compound with the molecular formula C13H19IO. It is characterized by the presence of a benzene ring attached to a 6-iodohexyl group through an oxy-methyl linkage. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the iodoalkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 6-iodohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate benzyl ether, which is then iodinated to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of Benzene, [[(6-iodohexyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(6-iodohexyl)oxy]methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the iodo group can yield the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of benzyl ethers or thioethers.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of hexylbenzene.

Scientific Research Applications

Benzene, [[(6-iodohexyl)oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of membrane dynamics and protein-lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(6-iodohexyl)oxy]methyl]- involves its interaction with molecular targets through its iodoalkyl group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The benzene ring provides stability and facilitates the compound’s incorporation into hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [[(6-bromohexyl)oxy]methyl]-
  • Benzene, [[(6-chlorohexyl)oxy]methyl]-
  • Benzene, [[(6-fluorohexyl)oxy]methyl]-

Uniqueness

Benzene, [[(6-iodohexyl)oxy]methyl]- is unique due to the presence of the iodo group, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.

Properties

CAS No.

97510-97-9

Molecular Formula

C13H19IO

Molecular Weight

318.19 g/mol

IUPAC Name

6-iodohexoxymethylbenzene

InChI

InChI=1S/C13H19IO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

NOTUNHQYDCXAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCI

Origin of Product

United States

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